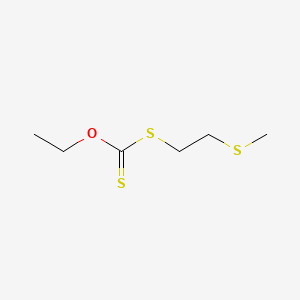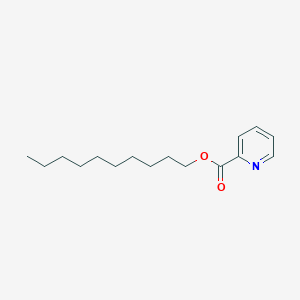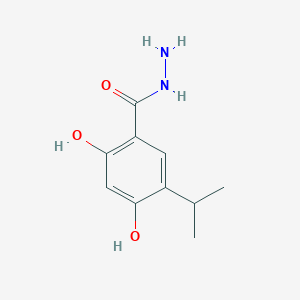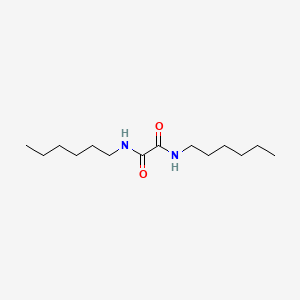![molecular formula C12H9N2PS2 B14745751 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine CAS No. 260-21-9](/img/structure/B14745751.png)
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine: is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system incorporating sulfur, nitrogen, and phosphorus atoms, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts to facilitate the formation of the fused ring system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are carefully controlled to maintain consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: Its ability to interact with biological targets through its heteroatoms makes it a candidate for developing new therapeutic agents .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine involves its interaction with specific molecular targets, such as enzymes or receptors, through its heteroatoms. These interactions can modulate the activity of the targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
7H-benzo[e]naphtho[1,8-bc]silines: These compounds share a similar fused ring system but incorporate silicon atoms instead of phosphorus.
7H-benzo[h]indeno[1,2-b]quinolin-8-one: This compound features a similar polycyclic structure but with different heteroatoms and functional groups.
Uniqueness: The uniqueness of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine lies in its incorporation of sulfur, nitrogen, and phosphorus atoms within its fused ring system.
Propriétés
Numéro CAS |
260-21-9 |
|---|---|
Formule moléculaire |
C12H9N2PS2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine |
InChI |
InChI=1S/C12H9N2PS2/c1-3-7-11-9(5-1)13-15-14-10-6-2-4-8-12(10)17-16-11/h1-8H,(H,13,14) |
Clé InChI |
LJYQVTODLOZSAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NP=NC3=CC=CC=C3SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)

![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)


![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


